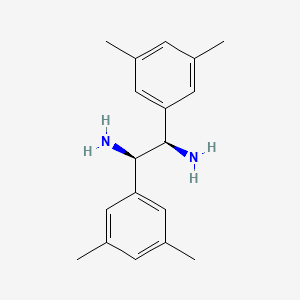
(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two 3,5-dimethylphenyl groups attached to an ethane-1,2-diamine backbone. This compound is known for its chiral properties, making it valuable in various stereoselective synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylbenzaldehyde and (R,R)-1,2-diaminocyclohexane.
Condensation Reaction: The aldehyde groups of 3,5-dimethylbenzaldehyde react with the amine groups of (R,R)-1,2-diaminocyclohexane under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced further to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a chiral auxiliary in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and advanced pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The chiral environment provided by the compound ensures stereoselective outcomes in various reactions.
Comparison with Similar Compounds
- (1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine
- (1R,2R)-1,2-diphenylethane-1,2-diamine
- (1R,2R)-1,2-bis(4-methylphenyl)ethane-1,2-diamine
Uniqueness:
- The presence of 3,5-dimethylphenyl groups provides unique steric and electronic properties.
- The (1R,2R) configuration ensures high enantioselectivity in reactions.
- Compared to other similar compounds, (1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine offers better performance in asymmetric synthesis due to its specific chiral environment.
Properties
Molecular Formula |
C18H24N2 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16/h5-10,17-18H,19-20H2,1-4H3/t17-,18-/m1/s1 |
InChI Key |
POWCVEXEFGJWNW-QZTJIDSGSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H]([C@@H](C2=CC(=CC(=C2)C)C)N)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















